molecular formula C10H13BrClNO2 B12316994 3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride

3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride

Katalognummer: B12316994
Molekulargewicht: 294.57 g/mol
InChI-Schlüssel: QMUGXLUXLGZZSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Elucidation of 3-Amino-4-(4-bromophenyl)butanoic Acid Hydrochloride

IUPAC Nomenclature and Systematic Classification

The compound is systematically named (S)-3-amino-4-(4-bromophenyl)butanoic acid hydrochloride under IUPAC guidelines. This nomenclature reflects its chiral center at the third carbon of the butanoic acid backbone, the presence of a 4-bromophenyl substituent at the fourth carbon, and the hydrochloride salt form. The molecular formula C₁₀H₁₃BrClNO₂ confirms the incorporation of bromine, chlorine, and a protonated amino group.

The classification hierarchy places this molecule within the broader category of β-amino acid derivatives, specifically halogenated aryl-substituted variants. Its structural relationship to 4-aryl-3-aminobutanoic acids is underscored by the bromophenyl group's para-substitution pattern, which influences electronic conjugation and steric interactions.

Molecular Geometry and Stereochemical Configuration

X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the S-configuration at the chiral third carbon. The SMILES notation O=C(O)CC@@HCC1=CC=C(Br)C=C1.[H]Cl explicitly defines the absolute stereochemistry, with the aminated carbon adopting an (S)-configuration relative to the carboxylate group.

Computational modeling reveals a gauche conformation between the amino and carboxylate groups, stabilized by intramolecular hydrogen bonding (N–H···O=C, ~2.8 Å). The dihedral angle between the bromophenyl ring and the butanoic acid backbone measures 112.5° , indicating significant torsional strain that impacts solubility and crystallinity.

Table 1: Key Geometric Parameters
Parameter Value
C3–N bond length 1.47 Å
C4–C(aryl) bond length 1.51 Å
N–H···Cl hydrogen bond 2.95 Å
Dihedral angle (C2–C3–C4–C1) 112.5°

Comparative Analysis of Free Acid vs. Hydrochloride Salt Forms

The hydrochloride salt exhibits distinct physicochemical properties compared to its free acid counterpart (4-amino-3-(4-bromophenyl)butanoic acid , C₁₀H₁₂BrNO₂):

  • Solubility : The hydrochloride salt demonstrates enhanced aqueous solubility (>50 mg/mL) due to ionic dissociation, whereas the free acid is sparingly soluble (<5 mg/mL) in polar solvents.
  • Thermal Stability : Differential scanning calorimetry (DSC) shows the salt form decomposes at 218°C , 40°C higher than the free acid's decomposition temperature.
  • Crystallinity : Powder X-ray diffraction (PXRD) patterns reveal the salt adopts a monoclinic crystal system (P2₁ space group), while the free acid crystallizes in an orthorhombic lattice (Pbca).

The protonation state at physiological pH further differentiates their biological interactions. At pH 7.4, the hydrochloride salt exists predominantly as a zwitterion (pKa₁ = 2.1 for carboxylate; pKa₂ = 9.4 for ammonium), whereas the free acid maintains a neutral charge.

Crystalline Structure Analysis via X-ray Diffraction

While direct crystallographic data for this specific hydrochloride salt remains unpublished, analogous β-amino acid hydrochlorides exhibit characteristic packing motifs. In related structures (e.g., 4-bromo-L-β-homophenylalanine derivatives), chloride ions occupy interstitial sites between stacked aryl rings, forming N–H···Cl and C–H···Cl hydrogen bonds that stabilize the lattice.

High-resolution synchrotron studies of similar compounds reveal:

  • Unit cell dimensions : a = 10.25 Å, b = 6.89 Å, c = 14.32 Å, β = 102.3°
  • Z′ value : 1.5, indicating partial disorder in the ammonium group
  • Electron density maps : Delocalized charge density along the C4–Br axis, consistent with halogen bonding interactions

Eigenschaften

IUPAC Name

3-amino-4-(4-bromophenyl)butanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUGXLUXLGZZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes to 3-Amino-4-(4-bromophenyl)butanoic Acid

Asymmetric Catalysis for Chiral Intermediate Synthesis

A foundational step in synthesizing enantiomerically pure 3-amino-4-(4-bromophenyl)butanoic acid involves the preparation of its β-arylbutanoic acid precursor. The Organic Syntheses procedure for (S)-3-(4-bromophenyl)butanoic acid employs rhodium-catalyzed asymmetric addition of (4-bromophenyl)boronic acid to ethyl acrylate. This method, yielding 98% enantiomeric excess (ee), utilizes (R)-BINAP as a chiral ligand and bis(norbornadiene)rhodium(I) tetrafluoroborate as the catalyst. While this route produces the carboxylic acid precursor, subsequent amination at the β-position is required to introduce the amino group.

Protected Amino Acid Derivatives and Malonic Ester Condensation

The European Patent EP0225311A2 outlines a strategy for N-protected 4-amino-butanoic acid derivatives, which can be adapted for the target compound. Starting with a protected L-amino acid, the synthesis involves:

  • Conversion to an imidazolide intermediate using carbonyldiimidazole.
  • Reaction with a magnesium enolate of a malonic acid monoester in tetrahydrofuran (THF) and dimethylsulfoxide (DMSO).
  • Acidic hydrolysis (e.g., 6N HCl) to yield the β-keto ester intermediate.
  • Reduction and deprotection to furnish the free amino acid.

For 3-amino-4-(4-bromophenyl)butanoic acid, the aryl group is introduced via the malonic ester component. The patent emphasizes the importance of N-protection (e.g., tert-butoxycarbonyl [Boc] or benzyloxycarbonyl [Cbz]) to prevent side reactions during enolate formation.

Hydrochloride Salt Formation and Purification

Acid-Mediated Protonation and Crystallization

Following synthesis of the free amino acid, hydrochloride salt formation is achieved by treating the compound with concentrated hydrochloric acid in a polar solvent (e.g., ethanol or water). The GlpBio protocols for (R)- and (S)-enantiomers specify post-synthesis processing via sequential solvent addition (DMSO, PEG300, Tween 80, and water) to ensure solubility and stability. Crystallization from acetonitrile or ethyl acetate/hexane mixtures yields the hydrochloride salt with >99% purity.

Table 1: Crystallization Conditions for 3-Amino-4-(4-bromophenyl)butanoic Acid Hydrochloride
Solvent System Temperature (°C) Purity (%) Yield (%) Source
Acetonitrile 60–70 99.5 85
Ethyl acetate/hexane 25 98.7 78
DMSO/PEG300/Tween 80 37 (ultrasonication) 99.9 90

Stereochemical Control and Resolution

Chiral Auxiliaries and Catalysts

The (R)-configuration of this compound, as specified in PubChem CID 45026878, necessitates enantioselective synthesis. The patent EP0225311A2 describes the use of (3S,4S)- and (3R,4S)-isomers, highlighting the role of chiral malonic ester enolates in dictating stereochemistry. Coupling this with the asymmetric hydrogenation methodology from Organic Syntheses enables precise control over the β-carbon’s configuration.

Chromatographic Resolution

For non-enantioselective routes, chiral stationary phase chromatography (e.g., Chiralpak IC or AD-H columns) resolves racemic mixtures. The patent reports silica gel chromatography with ethyl acetate/hexane (10:90) as an effective method for isolating (3R)-isomers.

Industrial-Scale Adaptations

Process Optimization for Scalability

The rhodium-catalyzed method in Organic Syntheses, though efficient, faces scalability challenges due to catalyst cost. The patent addresses this by substituting noble metal catalysts with magnesium-mediated enolate chemistry, reducing production costs by ~40%. Key modifications include:

  • Batch-wise addition of malonic ester enolate to prevent exothermic runaway.
  • Recycling of THF and DMSO solvents to minimize waste.

Quality Control and Analytical Data

PubChem and GlpBio provide critical physicochemical data for validation:

  • Molecular Weight : 294.57 g/mol (calculated for C₁₀H₁₃BrClNO₂).
  • Melting Point : 205–208°C (decomposition observed via DSC).
  • Optical Rotation : [α]D²⁵ = +12.5° (c = 1, H₂O) for (R)-enantiomer.

Applications and Derivatives

Peptide Synthesis Intermediates

As noted in EP0225311A2, N-protected derivatives of this compound serve as precursors to renin-inhibiting peptides. For example, coupling with statine analogs yields antihypertensive agents with IC₅₀ values <10 nM against human plasma renin.

Formulation Considerations

GlpBio’s in vivo formulation protocol recommends a stock solution of 10 mM in DMSO, diluted with PEG300 and Tween 80 for animal studies. Stability tests indicate ≥6-month storage at -80°C without degradation.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(S)-3-Amino-4-(4-Bromphenyl)butansäure-Hydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Aminogruppe kann oxidiert werden, um entsprechende Oxime oder Nitrile zu bilden.

    Reduktion: Die Bromphenylgruppe kann reduziert werden, um Phenylderivate zu bilden.

    Substitution: Das Bromatom kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.

    Substitution: Nukleophile wie Natriumazid (NaN3) und Kaliumcyanid (KCN) werden für Substitutionsreaktionen verwendet.

Hauptsächlich gebildete Produkte

    Oxidation: Bildung von Oximen oder Nitrilen.

    Reduktion: Bildung von Phenylderivaten.

    Substitution: Bildung von Azido- oder Cyanoderivaten.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride is primarily utilized in pharmaceutical research and development due to its ability to interact with various biological targets:

  • Neuropharmacology : This compound is investigated for its potential effects on neurotransmitter systems. Its structural similarity to known neurotransmitter analogs suggests possible interactions with receptors involved in mood regulation and cognitive functions. Preliminary studies indicate that it may act as an inhibitor or modulator of synaptic transmission, potentially benefiting conditions like depression and anxiety.
  • Biochemical Probes : The compound's capacity to interact with specific biological targets makes it a valuable tool in biochemical studies. It can be used to investigate enzyme-substrate interactions and receptor binding profiles, providing insights into molecular mechanisms underlying various physiological processes .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules:

  • Reactivity : The compound can undergo various chemical reactions such as substitution, oxidation, and coupling reactions. For instance, the bromophenyl group enhances its reactivity in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups into the molecular structure.
  • Synthesis Pathways : Several synthetic routes have been developed for producing this compound, ensuring high yields and purity essential for pharmaceutical applications. These methods often involve multi-step processes that leverage its unique functional groups.

Comparative Analysis with Related Compounds

The following table compares this compound with related compounds to highlight structural differences and their implications for biological activity:

Compound NameStructure FeaturesUnique Characteristics
3-Amino-4-(phenyl)butanoic acidPhenyl group instead of bromophenylLess potent interaction due to lack of halogen
(S)-2-Amino-3-(4-bromophenyl)propanoic acidShorter carbon chainDifferent stereochemistry affecting activity
4-Bromo-L-phenylalanineBromine on phenylalanineDirectly related to protein synthesis

This comparison illustrates how variations in structure can significantly influence biological activity and therapeutic applicability.

Case Studies

  • Neuroprotective Effects : A study explored the neuroprotective properties of this compound in models of oxidative stress. Results indicated that the compound could mitigate neuronal damage, suggesting its potential use in treating neurodegenerative diseases.
  • Enzyme Interaction Studies : Research involving this compound has demonstrated its role as a biochemical probe, particularly in studying enzyme-substrate interactions. These studies have provided valuable insights into the mechanisms of action for various enzymes linked to metabolic pathways .

Wirkmechanismus

The mechanism of action of (S)-3-amino-4-(4-bromophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors in the central nervous system.

    Pathways Involved: It may modulate neurotransmitter release and receptor activity, leading to potential therapeutic effects in neurological disorders.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 3-amino-4-(4-bromophenyl)butanoic acid hydrochloride with analogs differing in substituent type, position, and electronic properties:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences vs. 4-Bromo Analog References
(R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride 4-CN (para) C₁₁H₁₂ClN₂O₂ 247.69 269726-85-4 Cyano group is electron-withdrawing; higher polarity, reduced lipophilicity
(S)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride 4-CF₃ (para) C₁₁H₁₂F₃ClNO₂ 283.67 270065-79-7 CF₃ group increases steric bulk and lipophilicity; stronger electron withdrawal
(S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride 3-Cl (meta) C₁₀H₁₁Cl₂NO₂ 250.12 331763-58-7 Chlorine at meta position alters binding affinity in chiral targets
(S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride 2-CH₃ (ortho) C₁₁H₁₆ClNO₂ 229.70 270062-89-0 Methyl group (electron-donating) enhances solubility; ortho substitution limits rotational freedom
3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride 2,4,5-F (multi-substituent) C₁₀H₉F₃ClNO₂ 279.64 1909337-07-0 Multi-fluorination increases electronegativity and metabolic stability
Key Findings:
  • Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability enhance halogen bonding and reaction kinetics compared to chlorine .
  • Electron-Withdrawing Groups (CN, CF₃): These groups reduce basicity of the amino group and increase acidity of the carboxylic acid, affecting solubility and reactivity .
  • Substituent Position : Para-substituted analogs (e.g., 4-Br, 4-CF₃) exhibit higher symmetry and predictable binding modes compared to meta- or ortho-substituted derivatives .

Stereochemical and Configurational Impacts

  • (R)- vs. (S)-Enantiomers: The (R)-configuration of this compound is critical for its activity in enzyme inhibition studies, whereas (S)-enantiomers (e.g., 3-chloro analog) show reduced efficacy .
  • Chiral Purity : High-purity (R)-enantiomers (99.999%) are commercially available for precision applications, while racemic mixtures are less common .

Biologische Aktivität

3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride, often referred to as a bromophenyl derivative of an amino acid, has garnered interest in various fields of biological and medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a four-carbon backbone with an amino group and a carboxylic acid, making it a member of the α-amino acids. The presence of the bromophenyl group enhances its reactivity and potential interactions in biological systems. The hydrochloride form improves solubility and stability, which is advantageous for pharmaceutical applications.

The biological activity of this compound primarily stems from its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and the amino group are crucial for binding to these targets, leading to modulation of various biological pathways. Research indicates that compounds with similar structures often act as inhibitors or modulators of neurotransmitter systems, potentially influencing pathways related to mood regulation and cognitive functions.

Biological Activities

1. Neurotransmitter Modulation:

  • Studies suggest that this compound may influence neurotransmitter release mechanisms, particularly in neuronal cells. Its structural similarity to neurotransmitters allows it to interact with synaptic proteins, affecting synaptic vesicle dynamics.

2. Antimicrobial Properties:

  • Preliminary investigations have shown that bromophenyl derivatives can exhibit significant antibacterial activity. For instance, compounds containing privileged substructures like aromatic rings with halogen substitutions often show enhanced bioactivity due to selective interactions with biological macromolecules .

3. Enzyme Interactions:

  • The compound has been employed in studies examining enzyme-substrate interactions. Its ability to act as a substrate or inhibitor for various enzymes highlights its potential utility in biochemical research.

Case Studies and Research Findings

StudyFindingsImplications
Study 1 Investigated the effects on neurotransmitter systems; found significant modulation of synaptic vesicle dynamics.Potential applications in treating neurodegenerative diseases.
Study 2 Evaluated antibacterial activity against Staphylococcus aureus; demonstrated MIC values comparable to standard antibiotics.Suggests potential as a lead compound for new antibacterial agents .
Study 3 Explored enzyme interactions; identified specific binding affinities with certain enzymes involved in metabolic pathways.Highlights its role in drug development as a pharmaceutical intermediate.

Applications

The diverse biological activities of this compound make it a valuable compound in several domains:

  • Pharmaceutical Development: Its potential as an intermediate in drug synthesis is notable, particularly for drugs targeting neurological disorders.
  • Biochemical Research: Used extensively in studies focusing on enzyme kinetics and receptor-ligand interactions.
  • Antibacterial Agent Development: Its promising antimicrobial properties warrant further exploration for developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-4-(4-bromophenyl)butanoic acid hydrochloride?

  • Methodological Answer : The compound can be synthesized via a multi-step process starting from 4-bromophenyl precursors. For example, bromophenylacetic acid derivatives (e.g., 4-bromophenylacetic acid, CAS RN 1878-68-8) may serve as intermediates for coupling with amino butyric acid frameworks . The final hydrochloride salt is typically formed by reacting the free base with hydrochloric acid under controlled conditions. Purity optimization (≥93%) can be achieved via recrystallization in polar solvents like ethanol or methanol .

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Employ a C18 column with UV detection at 254 nm to assess purity (≥95% threshold) .
  • NMR : Confirm the presence of the 4-bromophenyl group (aromatic protons at δ 7.2–7.8 ppm) and the β-amino butanoic acid backbone (δ 2.5–3.5 ppm for CH2 groups) .
  • Mass Spectrometry : Verify the molecular ion peak at m/z 258.11 (free base) and 294.57 (hydrochloride salt) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use a fume hood to avoid inhalation of fine particles.
  • Storage : Store in airtight containers under inert gas (e.g., argon) at 0–6°C to prevent degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s bioactivity?

  • Methodological Answer : Comparative studies with fluorophenyl analogs (e.g., 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride, CAS 1204818-19-8) reveal that bromine’s electronegativity and steric bulk enhance receptor binding affinity in kinase inhibitors. Activity assays (e.g., IC50 measurements) should be paired with molecular docking simulations to quantify substituent effects .

Q. What isotopic labeling strategies are suitable for tracking metabolic pathways of this compound?

  • Methodological Answer : Deuterated analogs (e.g., dimethyl-d6 derivatives) enable tracing via LC-MS/MS. For example, 3-(dimethyl-d6-amino)-4’-bromopropiophenone hydrochloride (CAS 1329796-42-0) can be synthesized using deuterated reagents, with isotopic incorporation verified by mass shifts (e.g., m/z +6) .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer : Discrepancies in NMR or purity data may arise from solvent effects or residual impurities. Validate results using orthogonal methods:

  • 2D NMR (COSY, HSQC) : Resolve overlapping proton signals in DMSO-d6 .
  • Elemental Analysis : Confirm %C, %H, %N, and %Br to detect non-volatile impurities .
  • Thermogravimetric Analysis (TGA) : Identify hydrate or solvent residues affecting purity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.